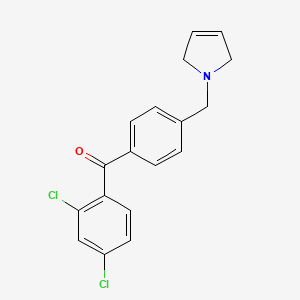
(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898764-65-3, is a synthetic organic compound notable for its unique structural features, including both dichlorophenyl and pyrrolidine moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15Cl2NO, and it has a molecular weight of 332.22 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dichlorophenyl group engages in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence anticancer potency.
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Research Findings and Case Studies
Several research articles have explored the biological implications of similar compounds and their derivatives:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated the synthesis and biological activity of pyrrole derivatives showing significant antimicrobial properties. |
| MDPI Review (2022) | Highlighted the importance of structural modifications in enhancing anticancer activity among thiazole-integrated compounds. |
| Science.gov Study | Discussed the potential of pyrazole derivatives as new antimalarial agents, emphasizing SAR studies that could inform future drug design. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of This compound , it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2,4-Dichlorophenyl)(2-phenyl)methanone | Lacks pyrrolidine moiety | Lower reactivity; minimal biological activity |
| (2,4-Dichlorophenyl)(2-(methylamino)phenyl)methanone | Contains methylamino group | Varying effects on receptor binding; potential therapeutic applications |
| (2,4-Dichlorophenyl)(2-(pyridin-2-yl)methyl)phenyl)methanone | Features pyridine ring | Altered electronic properties; different pharmacological profile |
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPICIHATXUBENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643050 |
Source


|
| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-65-3 |
Source


|
| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













